1-(4-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole
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Overview
Description
1-[(4-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 1-[(4-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzyl chloride and 2-phenylethylamine.
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core through a condensation reaction between o-phenylenediamine and a suitable aldehyde or ketone.
Substitution Reactions: Subsequent substitution reactions introduce the 4-methylphenyl and 2-phenylethenyl groups onto the benzimidazole core.
Reaction Conditions: These reactions are typically carried out under reflux conditions in the presence of catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[(4-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, altering the oxidation state of specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified electronic and steric properties.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and complex molecules.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its ability to interact with specific biological targets.
Industry: The compound is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with molecular targets and pathways within biological systems:
Molecular Targets: The compound may bind to specific enzymes, receptors, or DNA, influencing their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
1-[(4-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives to highlight its uniqueness:
Similar Compounds: Examples include 2-phenylbenzimidazole, 1-methyl-2-phenylbenzimidazole, and 2-(4-methylphenyl)benzimidazole.
Uniqueness: The presence of both 4-methylphenyl and 2-phenylethenyl groups in its structure imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C23H20N2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C23H20N2/c1-18-11-13-20(14-12-18)17-25-22-10-6-5-9-21(22)24-23(25)16-15-19-7-3-2-4-8-19/h2-16H,17H2,1H3/b16-15+ |
InChI Key |
PCINWWCBAZYCFD-FOCLMDBBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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